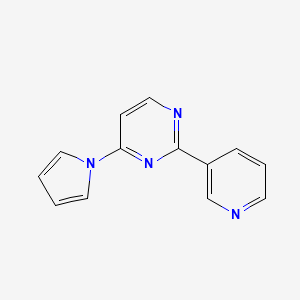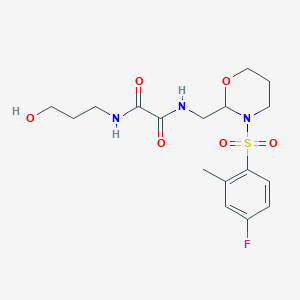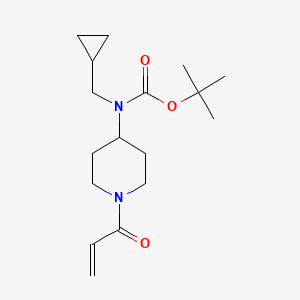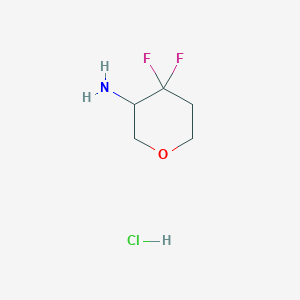
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
OLED Applications
- Sky-Blue-Emitting Phosphors for OLEDs: A study by Chang et al. (2013) developed heteroleptic Ir(III) metal complexes incorporating chelates derived from pyridyl pyrimidine variants. These complexes exhibited high quantum yields and were effectively used in organic light-emitting diodes (OLEDs), demonstrating significant potential in sky-blue- and white-emitting OLEDs. This research highlights the utility of pyrimidine chelates in advancing OLED technology, with potential applications in display and lighting technologies (Chang et al., 2013).
Biomedical Applications
Synthesis of Novel Pyrrole-Substituted Pyrido[2,3-d]Pyrimidines
Jahanshahi et al. (2018) synthesized novel pyrimidine derivatives using a hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst. These compounds exhibited significant antibacterial activity, showcasing the potential of pyrimidine derivatives in the development of new antimicrobial agents (Jahanshahi et al., 2018).
Synthesis of 2-Anilino-4-(1H-pyrrol-3-yl) Pyrimidine CDK Inhibitors
Wang et al. (2004) explored the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines for inhibiting cyclin-dependent kinases (CDKs). These compounds showed promising anti-proliferative activity against human tumor cell lines, suggesting their potential use in cancer treatment (Wang et al., 2004).
Optical and Electronic Applications
Tuning Optical Properties of Pyrrolo[2,3-d]pyrimidines
Bucevičius et al. (2015) synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines and demonstrated how small polar substituents can tune the energy of frontier orbitals. These findings are significant for developing materials with specific optical properties for use in electronics and photonics (Bucevičius et al., 2015).
Synthesis of Pyrimidine-Based Luminogens with AIEE Properties
Hagimori et al. (2022) reported the synthesis of novel pyridine-based compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, which exhibited aggregation-induced emission enhancement (AIEE) properties. These compounds could have significant applications in the development of advanced materials for optical and electronic devices (Hagimori et al., 2022).
Propiedades
IUPAC Name |
2-pyridin-3-yl-4-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-9-17(8-1)12-5-7-15-13(16-12)11-4-3-6-14-10-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWTGXEUIUZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2426517.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)
![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2426520.png)






![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)


